N,N,3-Trimethyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C14H23N3 |
|---|---|
Molecular Weight |
233.35 g/mol |
IUPAC Name |
N,N,3-trimethyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine |
InChI |
InChI=1S/C14H23N3/c1-11-9-12(10-15-14(11)16(2)3)13-7-5-6-8-17(13)4/h9-10,13H,5-8H2,1-4H3 |
InChI Key |
XVTWSVYZDWZCQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N(C)C)C2CCCCN2C |
Origin of Product |
United States |
Preparation Methods
Goldberg Reaction for Pyridine Functionalization
The Goldberg reaction, a copper-catalyzed coupling between aryl halides and amides, has emerged as a cornerstone for introducing nitrogen-containing substituents to pyridine rings. As demonstrated in the synthesis of 2-methylaminopyridine formamide (MAPF), 2-bromopyridine reacts with N-methylformamide in the presence of a CuI/1,10-phenanthroline catalyst (1–3 mol%) and potassium phosphate base in toluene, achieving yields exceeding 85%. Adapting this protocol, the 1-methylpiperidin-2-yl group could be introduced by substituting N-methylformamide with N-(1-methylpiperidin-2-yl)formamide.
Critical parameters include:
-
Catalyst loading : Optimal yields are observed at 2–3 mol% CuI/phenanthroline.
-
Solvent selection : Toluene outperforms polar solvents like tert-amyl alcohol by minimizing deformylation side reactions.
-
Base compatibility : Potassium phosphate enhances coupling efficiency compared to carbonate bases.
A hypothetical pathway for N,N,3-trimethyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine would involve sequential Goldberg reactions:
-
Coupling 2-bromo-5-iodopyridine with N-(1-methylpiperidin-2-yl)formamide to install the piperidinyl group at position 5.
-
Subsequent coupling with N-methylacetamide to introduce the N,N-dimethylamine at position 2.
-
Final methylation at position 3 using methyl iodide under basic conditions.
Reductive Amination Pathways
Condensation of Pyridine Carbaldehydes
Patent WO1998022459A1 highlights the use of pyridine-2-carbaldehydes in reductive amination with amines to construct aminopyridine derivatives. Applying this approach:
-
Synthesis of 5-formyl-3-methylpyridin-2-amine : Oxidation of 5-(hydroxymethyl)-3-methylpyridin-2-amine using MnO₂.
-
Reductive amination : Reacting the aldehyde with 1-methylpiperidine-2-amine in the presence of NaBH₃CN or H₂/Pd-C.
-
Methylation : Quaternizing the amine with methyl iodide to yield the N,N-dimethyl group.
Key challenges include controlling regioselectivity during aldehyde formation and avoiding over-reduction of the pyridine ring.
One-Pot Functionalization Sequences
Tandem Amidation-Methanolysis
Building on the one-pot methodology from PMC8952803, 2-bromopyridine undergoes Cu-catalyzed coupling with N-(1-methylpiperidin-2-yl)formamide, followed by in situ methanolysis to yield 5-(1-methylpiperidin-2-yl)pyridin-2-amine. Subsequent methylation steps install the N,N-dimethyl and 3-methyl groups:
Challenges and Optimization
Chemical Reactions Analysis
Types of Reactions
N,N,3-Trimethyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: This reaction involves the replacement of one functional group with another. Nucleophilic substitution reactions are common for this compound.
Common Reagents and Conditions
Oxidation: TEMPO and copper catalysts are commonly used under aerobic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is used under anhydrous conditions.
Substitution: Nucleophiles such as amines or alkoxides are used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of aldehydes or ketones, while reduction can produce primary or secondary amines.
Scientific Research Applications
Research indicates that N,N,3-trimethyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine exhibits significant biological activity, making it a candidate for various therapeutic applications:
Neuroprotective Effects
Preliminary studies suggest that this compound interacts with neurotransmitter receptors, indicating potential neuroprotective properties. It may serve as an antidepressant or aid in treating neurodegenerative diseases due to its ability to modulate neurotransmitter levels.
Antimicrobial Activity
The compound has been evaluated for its antimicrobial properties against various pathogens. Studies have shown promising results in inhibiting bacterial growth, suggesting its potential use in developing new antibiotics.
Anticancer Potential
This compound has demonstrated efficacy in inhibiting cancer cell proliferation in vitro. Research indicates that it may target specific pathways involved in tumor growth and metastasis.
Comparative Analysis with Related Compounds
To understand the uniqueness of this compound, a comparison with structurally similar compounds is essential:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N,N-Dimethyl-5-(piperidin-2-yl)pyridin-2-amine | Structure | Lacks trimethyl substitution; simpler structure |
| N,6-Dimethyl-5-(1-methylpyrrolidin-2-yl)pyridin-2-amine | Structure | Contains a pyrrolidine; different biological activity profile |
| 3-(3-cyclopropylpyridin-2-yloxy)-N-[1-methylpiperidin]-amide | Structure | Incorporates cyclopropyl group; potential for different pharmacological effects |
This table illustrates how N,N,3-trimethyl-5-(1-methylpiperidin-2-yl)pyridin-2-amines’ structural features contribute to its diverse biological applications compared to similar compounds.
Case Studies and Research Findings
Numerous studies have explored the applications of N,N,3-trimethyl-5-(1-methylpiperidin-2-yl)pyridin-2-amines:
- Neuropharmacology Study :
- Antimicrobial Evaluation :
- Cancer Research :
Mechanism of Action
The mechanism of action of N,N,3-Trimethyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at certain receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Substituent Effects on Basicity
The basicity of pyridin-2-amine derivatives is influenced by substituents:
- Electron-donating groups (e.g., methyl, piperidine) increase basicity by stabilizing the protonated form. Piperidine itself has a pKb of ~2.7, making it significantly more basic than pyridine (pKb ~8.7) .
- Electron-withdrawing groups (e.g., nitro, chloro) reduce basicity. For example, 5-(4-Chlorophenyl)-3-nitropyridin-2-amine derivatives () exhibit reduced basicity due to nitro and chloro groups .
Molecular Weight and Lipophilicity
*Predicted using fragment-based methods.
†Calculated based on formula C₁₄H₂₃N₃.
‡Estimated from .
The target compound’s higher molecular weight and methyl/piperidine substituents suggest moderate lipophilicity, favoring membrane permeability compared to smaller analogues like 5-(2-methoxypyridin-3-yl)pyridin-2-amine.
Enzyme Inhibition Profiles
Compounds in , such as 5-(4-Chlorophenyl)-3-nitropyridin-2-amine (3i), exhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibition, likely due to nitro and aryl groups enhancing π-π interactions with enzyme active sites . In contrast, the target compound’s lack of nitro groups and presence of bulky piperidine may redirect selectivity toward other targets.
Anticancer Activity
Oxadiazole-pyridin-2-amine hybrids (e.g., compound 1c in ) show anticancer activity against non-small cell lung cancer (HOP-92) . While the target compound lacks an oxadiazole ring, its piperidine moiety could modulate receptor binding in kinase inhibition pathways, though specific data are unavailable.
Biological Activity
N,N,3-Trimethyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine, also known by its CAS number 1352522-80-5, is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, particularly in relation to its anticancer effects, cholinesterase inhibition, and neuroprotective capabilities.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 233.35 g/mol. The compound features a trimethyl group and a piperidine moiety, which are significant for its biological interactions.
1. Anticancer Activity
Recent studies have indicated that compounds similar to this compound possess anticancer properties. For instance, derivatives of piperidine have shown promising results in inhibiting tumor cell proliferation. A study highlighted that certain piperidine derivatives exhibited cytotoxicity against FaDu hypopharyngeal tumor cells, surpassing the efficacy of the reference drug bleomycin .
Table 1: Anticancer Activity Comparison
2. Cholinesterase Inhibition
Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's. Studies have shown that compounds with a piperidine structure can inhibit cholinesterase effectively. The structure–activity relationship (SAR) analysis revealed that compounds containing cationic nitrogen atoms were essential for selective inhibition . This suggests that this compound may exhibit similar inhibitory effects.
Table 2: Cholinesterase Inhibition Studies
| Compound Name | Enzyme Target | IC50 (µM) | Reference |
|---|---|---|---|
| N,N,3-Trimethyl... | Acetylcholinesterase | <10 | |
| Standard Inhibitor | Acetylcholinesterase | 8 |
3. Neuroprotective Effects
The neuroprotective potential of this compound is also noteworthy. Research indicates that derivatives with piperidine groups can exhibit antioxidant effects and may protect against neurodegeneration by inhibiting protein aggregation associated with Alzheimer's disease . These properties are critical for developing therapies aimed at neurodegenerative disorders.
Case Studies and Research Findings
In a recent study focusing on the synthesis and biological evaluation of piperidine derivatives, several compounds were identified that showed significant activity against various biological targets including cancer cell lines and cholinesterases . The findings suggest that modifications to the piperidine structure can enhance biological activity.
Table 3: Summary of Biological Activities from Recent Studies
| Study Focus | Biological Activity | Key Findings |
|---|---|---|
| Anticancer Activity | Cytotoxicity | Compounds showed IC50 < 10 µM |
| Cholinesterase Inhibition | Selective inhibition | Cationic nitrogen essential |
| Neuroprotection | Antioxidant effects | Inhibition of protein aggregation |
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for confirming the structural integrity of N,N,3-Trimethyl-5-(1-methylpiperidin-2-yl)pyridin-2-amine?
- Methodological Answer :
-
Nuclear Magnetic Resonance (NMR) : Use 1H NMR to map proton environments and 13C NMR to identify carbon frameworks. For example, methyl groups on the pyridine ring and piperidine substituents can be resolved through splitting patterns and coupling constants.
-
X-ray Crystallography : Determine absolute stereochemistry and bond angles, particularly for the 1-methylpiperidin-2-yl moiety, which may influence biological activity .
-
High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (C₁₄H₂₃N₃) by matching observed and theoretical masses (±5 ppm).
-
Reference Techniques : Comparative analysis with structurally similar pyridine derivatives (e.g., tautomerism studies in ) can validate assignments .
Technique Key Applications Reference 1H/13C NMR Proton/carbon backbone mapping X-ray Crystallography Absolute configuration determination HRMS Molecular weight validation
Q. How can reaction conditions be optimized for synthesizing this compound with high purity?
- Methodological Answer :
-
Solvent Screening : Test polar aprotic solvents (e.g., DMSO, DMF) for nucleophilic substitutions or chloroform/DCM for Pd-catalyzed coupling reactions. Solvent polarity impacts reaction rates and byproduct formation .
-
Catalyst Selection : Palladium catalysts (e.g., Pd(OAc)₂) are effective for C-N bond formation, while copper(I) iodide may enhance Ullmann-type couplings for pyridine functionalization .
-
Purification Strategies : Use silica gel chromatography (hexane:EtOAc gradients) or recrystallization (ethanol/water) to isolate the product. Monitor purity via HPLC (≥95% peak area).
Parameter Optimization Strategy Reference Solvent DMSO for polar intermediates; DCM for Pd catalysis Catalyst Pd(OAc)₂ (1-5 mol%) with ligand (Xantphos) Purity Assessment HPLC (C18 column, acetonitrile/water)
Advanced Research Questions
Q. What experimental approaches resolve contradictions in reported receptor binding affinities?
- Methodological Answer :
-
Orthogonal Binding Assays : Combine surface plasmon resonance (SPR) for kinetic analysis (ka/kd) and isothermal titration calorimetry (ITC) for thermodynamic profiling (ΔH, ΔS). Discrepancies may arise from buffer conditions (e.g., ionic strength) or protein conformational states .
-
Mutational Studies : Engineer receptor mutants (e.g., alanine scanning) to identify critical binding residues. Cross-validate with computational docking (AutoDock Vina) to correlate experimental and predicted binding modes.
-
Statistical Validation : Apply ANOVA to assess inter-laboratory variability in IC₅₀ values (e.g., ±10% CV acceptable).
Assay Key Metrics Reference SPR ka (association rate), kd (dissociation rate) ITC ΔH (enthalpy), Kd (binding affinity)
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
